molecular formula C21H21N3O2 B2361464 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide CAS No. 1252900-27-8

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide

Katalognummer B2361464
CAS-Nummer: 1252900-27-8
Molekulargewicht: 347.418
InChI-Schlüssel: NWOAXIVGIWDPMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Wirkmechanismus

The exact mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the synthesis of prostaglandins, which are mediators of inflammation and pain. Moreover, this compound has been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and seizure activity.
Biochemical and Physiological Effects
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Moreover, this compound has been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the synthesis of inflammatory mediators. Additionally, this compound has been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide in lab experiments is its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, which could be useful for the development of new drugs for the treatment of various disorders. Moreover, the synthesis method of this compound is relatively simple and reproducible.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of information regarding its toxicity and safety profile. Therefore, further studies are needed to determine the potential side effects of this compound. Additionally, the exact mechanism of action of this compound is not fully understood, which could limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions that could be explored in the context of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide. One of the main directions is the development of new drugs based on this compound for the treatment of various disorders, such as inflammation, pain, and epilepsy. Moreover, further studies are needed to determine the exact mechanism of action of this compound and its potential side effects. Additionally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic efficacy. Finally, the development of new synthesis methods for this compound could be useful for its large-scale production and commercialization.
Conclusion
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, which could be useful for the development of new drugs for the treatment of various disorders. Moreover, the synthesis method of this compound is relatively simple and reproducible. However, further studies are needed to determine the exact mechanism of action of this compound and its potential side effects. Additionally, the use of this compound in combination with other drugs and the development of new synthesis methods could be explored to enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide involves the reaction of 3-(3,4-dimethylphenyl)-6-hydroxy-1,4-dihydropyridazine-1,4-dione with N-methyl-N-phenylacetamide in the presence of a suitable catalyst. This method has been reported in several research articles and has been found to be efficient and reproducible.

Wissenschaftliche Forschungsanwendungen

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, this compound has been shown to possess anticonvulsant activity in animal models of epilepsy. Therefore, it has been suggested that this compound could be used as a potential drug candidate for the treatment of various inflammatory, painful, and neurological disorders.

Eigenschaften

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-9-10-17(13-16(15)2)19-11-12-20(25)24(22-19)14-21(26)23(3)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOAXIVGIWDPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N(C)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.